![molecular formula C13H19N7O3 B2778279 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC CAS No. 898097-57-9](/img/structure/B2778279.png)
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the carboxylic acid group.
Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Triazole Synthesis: The triazole ring is often formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst.
Coupling and Functionalization: The oxadiazole and triazole intermediates are coupled using reagents such as coupling agents (eg, EDC, DCC) to form the desired compound
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination complexes.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC can be compared with other similar compounds, such as:
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares the oxadiazole and triazole rings but differs in the substituents attached to these rings.
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[4-hydroxy-3-methoxybenzylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-19(8-5-3-2-4-6-8)7-9-10(13(21)22)15-18-20(9)12-11(14)16-23-17-12/h8H,2-7H2,1H3,(H2,14,16)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPALIXPHSEMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
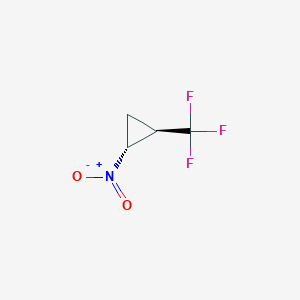
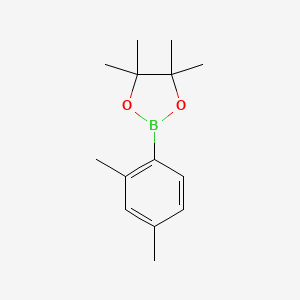


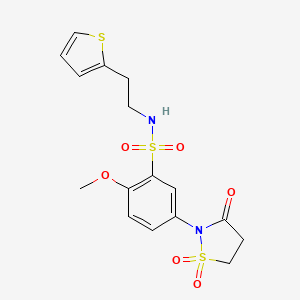
![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2778206.png)
![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)
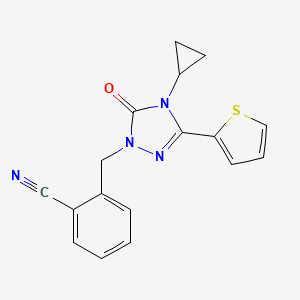
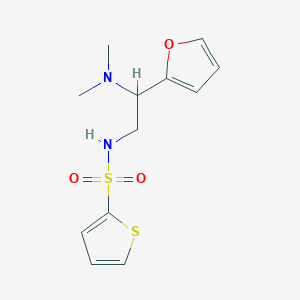
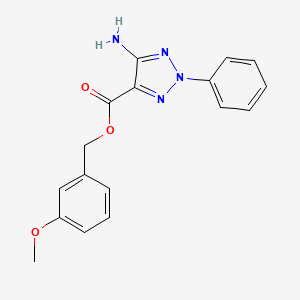
![3-Methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2778217.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)
